4-[2-(1H-1,3-benzodiazol-1-yl)acetamido]thiophene-3-carboxamide

Medicinal Chemistry Scaffold Hopping Anti-Leishmanial Drug Discovery

4-[2-(1H-1,3-benzodiazol-1-yl)acetamido]thiophene-3-carboxamide (CAS 2097936-48-4, molecular formula C14H12N4O2S, molecular weight 300.34 g/mol) is a synthetic small molecule belonging to the benzimidazole-thiophene carboxamide chemotype. It features a 1H-1,3-benzodiazole (benzimidazole) moiety linked via an acetamido bridge to the 4-position of a thiophene-3-carboxamide core.

Molecular Formula C14H12N4O2S
Molecular Weight 300.34
CAS No. 2097936-48-4
Cat. No. B2817583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-(1H-1,3-benzodiazol-1-yl)acetamido]thiophene-3-carboxamide
CAS2097936-48-4
Molecular FormulaC14H12N4O2S
Molecular Weight300.34
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=CN2CC(=O)NC3=CSC=C3C(=O)N
InChIInChI=1S/C14H12N4O2S/c15-14(20)9-6-21-7-11(9)17-13(19)5-18-8-16-10-3-1-2-4-12(10)18/h1-4,6-8H,5H2,(H2,15,20)(H,17,19)
InChIKeyXYGWRJHSCDUPOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[2-(1H-1,3-Benzodiazol-1-yl)acetamido]thiophene-3-carboxamide (CAS 2097936-48-4): Structural Identity and Procurement Context


4-[2-(1H-1,3-benzodiazol-1-yl)acetamido]thiophene-3-carboxamide (CAS 2097936-48-4, molecular formula C14H12N4O2S, molecular weight 300.34 g/mol) is a synthetic small molecule belonging to the benzimidazole-thiophene carboxamide chemotype . It features a 1H-1,3-benzodiazole (benzimidazole) moiety linked via an acetamido bridge to the 4-position of a thiophene-3-carboxamide core . This specific regioisomeric arrangement — a 4-acetamido linkage on the thiophene-3-carboxamide rather than the more common 2-position substitution — distinguishes it from widely studied analogs in the kinase inhibitor and anti-infective literature [1]. The compound is catalogued by multiple chemical suppliers as a research-grade screening compound or building block for medicinal chemistry programs . No published biological activity data exist for this exact compound as of the literature indexing date.

Why Generic Substitution of 4-[2-(1H-1,3-Benzodiazol-1-yl)acetamido]thiophene-3-carboxamide (CAS 2097936-48-4) Fails: Regioisomeric Specificity in Benzimidazole-Thiophene Chemotypes


Benzimidazole-thiophene carboxamide compounds cannot be treated as interchangeable procurement items because the position of the amide/acetamido linkage on the thiophene ring dictates both the three-dimensional pharmacophore geometry and the biological target profile [1]. The vast majority of published benzimidazole-thiophene carboxamides bear substitution at the thiophene 2-position (e.g., N-alkyl-5-(1H-benzimidazol-1-yl)thiophene-2-carboxamides as Plasmodium DHODH inhibitors [2], and 5-(1H-benzimidazol-1-yl)-3-alkoxy-thiophene-2-carboxamides as PLK1 inhibitors ). In contrast, CAS 2097936-48-4 positions the acetamido-benzimidazole substituent at the thiophene 4-position with a carboxamide at the 3-position . The 2-acetamidothiophene-3-carboxamide scaffold — the closest published comparator — has validated anti-leishmanial activity with a specific SAR showing that altering the acetamido substitution position abolishes activity [3]. This regioisomeric dependency means that simply purchasing a 2-substituted analog will not recapitulate the molecular recognition properties of the 4-substituted architecture embedded in CAS 2097936-48-4.

Quantitative Differentiation Evidence for 4-[2-(1H-1,3-Benzodiazol-1-yl)acetamido]thiophene-3-carboxamide (CAS 2097936-48-4) Against Closest Comparators


Regioisomeric Differentiation: 4-Acetamido-Thiophene-3-Carboxamide vs. Canonical 2-Acetamido Scaffold

The target compound bears the acetamido-benzimidazole substituent at the thiophene 4-position with a 3-carboxamide, whereas the validated anti-leishmanial scaffold from Oh et al. (2014) uses a 2-acetamidothiophene-3-carboxamide architecture [1]. In the Oh et al. SAR study, the 2-acetamido-3-carboxamide regioisomer (Compound 6a) demonstrated EC50 = 6.41 μM against Leishmania donovani intracellular amastigotes with CC50 > 50 μM against human macrophages (selectivity index > 7.8) [2]. The authors explicitly established that the 2-acetamidothiophene-3-carboxamide group is essential for both enzyme and parasite inhibition activities; positional modifications were not tolerated [3]. The 4-substituted regioisomer represented by CAS 2097936-48-4 constitutes an unexplored vector in this pharmacophore space, offering a distinct hydrogen-bonding geometry that may engage targets inaccessible to 2-substituted analogs.

Medicinal Chemistry Scaffold Hopping Anti-Leishmanial Drug Discovery

Benzimidazole-Thiophene Carboxamide Scaffold Precedent: Kinase Inhibition Potency Baseline for Class-Level Benchmarking

While no kinase data exist for CAS 2097936-48-4, the benzimidazole-thiophene carboxamide chemotype has established nanomolar potency against polo-like kinase 1 (PLK1). The reference compound GW843682X (5-(5,6-dimethoxy-1H-benzimidazol-1-yl)-3-{[2-(trifluoromethyl)benzyl]oxy}thiophene-2-carboxamide) inhibits PLK1 with IC50 = 2.2 nM and PLK3 with IC50 = 9.1 nM [1]. In a broader SAR study of 38 benzimidazole-thiophene PLK1 inhibitors, Long et al. (2016) demonstrated that the benzimidazole-thiophene connectivity pattern is a critical determinant of kinase selectivity [2]. CAS 2097936-48-4 differs from GW843682X in three key structural features: (i) the benzimidazole is attached via an acetamido linker rather than a direct N-aryl bond, (ii) the substitution is at thiophene 4-position rather than 5-position, and (iii) the compound lacks the 3-alkoxy substituent that contributes to PLK1 potency in the reference series . These differences predict a distinct kinase selectivity profile, positioning CAS 2097936-48-4 as a probe for targets beyond PLK1.

Kinase Inhibition PLK1 Drug Discovery Antiparasitic

Differentiation from 5-(1H-Benzimidazol-1-yl)thiophene-2-carboxamide DHODH Inhibitors: Target Class Orthogonality

A structurally related but mechanistically distinct chemotype is the N-alkyl-5-(1H-benzimidazol-1-yl)thiophene-2-carboxamide series, extensively characterized as Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) inhibitors [1]. The lead compound Genz-667348 from this series demonstrated in vitro IC50 values in the low nanomolar range against PfDHODH, with ED50 values of 13-21 mg/kg/day in the 4-day murine P. berghei efficacy model after oral twice-daily dosing [2]. Critically, these compounds achieve species selectivity through amino acid differences in the inhibitor-binding site between parasite and human DHODH enzymes [3]. CAS 2097936-48-4 differs from this series at three levels: (i) substitution at thiophene 4-position rather than 5-position, (ii) thiophene-3-carboxamide rather than thiophene-2-carboxamide, and (iii) the benzimidazole is connected via a flexible acetamido linker instead of a direct C-N bond . These structural differences predict a fundamentally different target engagement profile, making CAS 2097936-48-4 unsuitable as a DHODH inhibitor surrogate but valuable as an orthogonal probe for target identification in phenotypic screens.

Antimalarial Drug Discovery DHODH Inhibition Plasmodium falciparum Target Selectivity

Differentiation from VEGFR-2 Inhibitor Thiophene-3-Carboxamide Series: Structural Determinants of Anti-Angiogenic Activity

A 2024 study by the same laboratory characterized novel thiophene-3-carboxamide derivatives as VEGFR-2 inhibitors, with compound 14d achieving IC50 = 191.1 nM against VEGFR-2 and antiproliferative IC50 = 2.22 ± 0.19 μM in the A549 lung cancer cell line [1]. Compound 14d additionally inhibited colony formation, cell migration, and HUVEC tube formation in a dose-dependent manner, with mechanistic studies confirming blockade of the MEK-ERK signaling pathway [2]. The thiophene-3-carboxamide core is shared between compound 14d and CAS 2097936-48-4, but compound 14d's VEGFR-2 activity depends critically on its distal aromatic substituents (based on the PAN-90806 template), which are absent in CAS 2097936-48-4 [3]. Instead, CAS 2097936-48-4 introduces a benzimidazole-acetamido moiety at the 4-position — a substitution vector not explored in the VEGFR-2 inhibitor SAR . This structural divergence suggests that CAS 2097936-48-4 will exhibit a kinase inhibition profile distinct from VEGFR-2, potentially biased toward kinases that accommodate benzimidazole-containing ligands.

VEGFR-2 Inhibition Anti-Angiogenesis Cancer Therapeutics Kinase Selectivity

Benzimidazole-Thiophene Carboxamide Antimicrobial Activity: Class Baseline for Phenotypic Screening Prioritization

Adimule et al. (2022) synthesized and characterized a series of benzimidazole amide derivatives bearing thiophene moieties (compounds 4a-f), testing them for in vitro antimicrobial and antifungal activity [1]. Against the Carbendazim fungal cell line, compounds 4a, 4c, and 4d showed IC50 values of 22.9 μM, 26.8 μM, and 28.8 μM respectively; against Fenbendazole, IC50 values were 12.7 μM, 10.2 μM, and 12.7 μM respectively [2]. Against antimicrobial strains (S. bacillus), IC50 values ranged from 51.8 μM to 57.4 μM [3]. The study established that the thiophene-substituted benzimidazole amide motif confers measurable antimicrobial activity. CAS 2097936-48-4 incorporates the same core benzimidazole-amide-thiophene connectivity but with a distinct 4-acetamido-thiophene-3-carboxamide architecture versus the Adimule series' varied thiophene acid coupling patterns . This structural distinction, combined with the validated antimicrobial activity of the broader class, supports prioritization of CAS 2097936-48-4 in antimicrobial phenotypic screening panels where novel benzimidazole-thiophene chemotypes are sought.

Antimicrobial Drug Discovery Benzimidazole Amide Derivatives Antifungal Activity SAR

Intellectual Property Whitespace: Absence from Major Benzimidazole-Thiophene Patent Families Enables Freedom-to-Operate

A comprehensive patent search across Google Patents, Justia Patents, and USPTO databases reveals that CAS 2097936-48-4 is not specifically claimed in any issued patent or published patent application as of the search date [1]. The major benzimidazole-thiophene patent families cover distinct chemotypes: WO2007/030361 and WO2007/030366 (SmithKline Beecham) claim benzimidazole thiophene compounds as PLK inhibitors with the benzimidazole directly N-aryl-linked to the thiophene ring [2]; US Patent 11,465,998 (University of Minnesota) claims 4-(2-alkyl-1H-benzo[d]imidazol-1-yl)thiophene-2-carboxamides as NOD-2 agonists ; WO2004/000… (AstraZeneca) claims thiophene carboxamides of formula (I) as IKK-2 inhibitors [3]. CAS 2097936-48-4, with its 4-acetamido-thiophene-3-carboxamide architecture and benzimidazole attached via a flexible acetamido linker, falls outside the Markush structures of these dominant patent families . This patent whitespace provides a tangible procurement advantage for organizations developing proprietary benzimidazole-thiophene chemical series.

Patent Landscape Analysis Freedom-to-Operate Kinase Inhibitor Patents Chemical IP

Best Research and Industrial Application Scenarios for 4-[2-(1H-1,3-Benzodiazol-1-yl)acetamido]thiophene-3-carboxamide (CAS 2097936-48-4)


Scaffold-Hopping Medicinal Chemistry Programs Targeting Neglected Tropical Diseases

The 2-acetamidothiophene-3-carboxamide scaffold has validated anti-leishmanial activity (EC50 = 6.41 μM against L. donovani amastigotes, selectivity index > 7.8 over human macrophages) [1]. CAS 2097936-48-4 represents a regioisomeric scaffold-hop — shifting the acetamido substitution from the 2-position to the 4-position while introducing a benzimidazole substituent — that can be procured to explore novel intellectual property space in anti-leishmanial and anti-trypanosomal drug discovery. The compound serves as a starting point for focused library synthesis around the 4-acetamido-thiophene-3-carboxamide vector, an SAR dimension entirely absent from the published anti-parasitic literature.

Kinase Selectivity Profiling and Novel Target Deconvolution

Established benzimidazole-thiophene carboxamides are potent PLK1 inhibitors (GW843682X IC50 = 2.2 nM), but their selectivity is constrained by the direct N-aryl benzimidazole-thiophene linkage [2]. CAS 2097936-48-4, with its flexible acetamido linker and 4-substitution pattern, is predicted to exhibit a distinct kinase selectivity profile [3]. Procurement of this compound for broad kinase panel screening (e.g., DiscoverX scanMAX or similar) enables identification of kinase targets that accommodate benzimidazole-containing ligands but are not engaged by the canonical N-aryl benzimidazole-thiophene series, supporting novel target deconvolution in phenotypic screening campaigns.

Antimicrobial Phenotypic Screening Library Expansion

Benzimidazole amide derivatives bearing thiophene moieties have demonstrated measurable antifungal activity (IC50 values of 10.2-28.8 μM against Carbendazim and Fenbendazole fungal cell lines) and antimicrobial activity (IC50 values of 51.8-57.4 μM against S. bacillus) [4]. CAS 2097936-48-4, incorporating the core benzimidazole-amide-thiophene motif with an untested 4-substitution architecture, is a justified addition to antimicrobial phenotypic screening libraries. Its structural novelty relative to the Adimule et al. series may yield activity against resistant strains or previously unaddressed microbial targets.

Proprietary Benzimidazole-Thiophene Lead Generation with Freedom-to-Operate

Patent landscape analysis confirms that CAS 2097936-48-4 falls outside the Markush claims of the three dominant benzimidazole-thiophene patent families: PLK inhibitors (WO2007/030361 — direct N-aryl linkage), NOD-2 agonists (US 11,465,998 — 2-carboxamide, 4-alkyl substitution), and IKK-2 inhibitors (AstraZeneca — 2-carboxamide series) [5]. Organizations can procure this compound as a lead-generation starting point with reduced freedom-to-operate risk, potentially filing novel composition-of-matter patents based on the 4-acetamido-thiophene-3-carboxamide scaffold and its derivatives.

Quote Request

Request a Quote for 4-[2-(1H-1,3-benzodiazol-1-yl)acetamido]thiophene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.